3H-benzo[f]chromene-2-carboxylic acid
Overview
Description
3H-benzo[f]chromene-2-carboxylic acid is a heterocyclic compound that belongs to the family of chromenes It is characterized by a fused benzene and chromene ring system with a carboxylic acid functional group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-benzo[f]chromene-2-carboxylic acid typically involves the Knoevenagel condensation reaction. This reaction is performed by condensing 2-hydroxy-1-naphthaldehyde with Meldrum’s acid in the presence of a base such as pyridine. Ethanol is commonly used as the solvent for this reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the Knoevenagel condensation reaction. Optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3H-benzo[f]chromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3H-benzo[f]chromene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various chromene derivatives with potential biological activities.
Medicine: Its derivatives are explored for their anti-inflammatory, antimicrobial, and antioxidant activities.
Industry: The compound is used in the development of fluorescent probes and sensors for detecting metal ions.
Mechanism of Action
The mechanism of action of 3H-benzo[f]chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2-Oxo-2H-chromene-6-carboxylic acid
- 4-Hydroxycoumarin
- 3,6-Dimethyl-4H-chromen-4-one
Comparison: 3H-benzo[f]chromene-2-carboxylic acid is unique due to its fused benzene and chromene ring system, which imparts distinct chemical and biological properties. Unlike simpler chromene derivatives, this compound exhibits enhanced stability and a broader range of biological activities.
Properties
IUPAC Name |
3H-benzo[f]chromene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-14(16)10-7-12-11-4-2-1-3-9(11)5-6-13(12)17-8-10/h1-7H,8H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKDKYOMXAZNKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC3=CC=CC=C32)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477267 | |
Record name | 3H-benzo[f]chromene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
659745-57-0 | |
Record name | 3H-benzo[f]chromene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential antitumor mechanisms of 3H-benzo[f]chromene-2-carboxylic acid derivatives?
A1: Research indicates that certain derivatives, like compound 5e in a study by [], exhibit antiproliferative activity against human non-small cell lung cancer (NSCLC) cell lines (A549 and NCI-H460) through multiple mechanisms:
- Elevated intracellular reactive oxygen species (ROS) levels: Increasing ROS, leading to oxidative stress and cell death in cancer cells. []
Q2: Can this compound derivatives be used for biological imaging?
A2: Yes, some derivatives show promise as fluorescent probes. For instance, compound 6g, identified in the same study [], displays excellent fluorescence properties while maintaining low cytotoxicity. This combination makes it a potential candidate for biological imaging applications. []
Q3: How does this compound interact with metal ions?
A3: Studies using compound 1, a 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivative, revealed selective chelation and fluorescence quenching with sodium ions (Na+). This interaction exhibited a 1:2 binding stoichiometry. Density Functional Theory (DFT) calculations suggested that the interaction occurs through oxidative and reductive Photoinduced Electron Transfer (PET) mechanisms. []
Q4: How does the structure of this compound influence its interaction with sodium ions?
A4: DFT calculations on compound 1 [] suggest that the carboxyl and carbonyl groups within the this compound structure play a crucial role in chelating Na+ ions. Modifications to these functional groups could potentially alter the binding affinity and selectivity towards different metal ions.
Q5: What spectroscopic techniques are used to characterize this compound and its derivatives?
A5: Various spectroscopic methods are employed for characterization, including:
- UV/Visible spectroscopy: To determine the compound's absorption characteristics and study its interactions with metal ions. []
- Fluorescence spectroscopy: To analyze fluorescence properties, including emission wavelengths, Stokes shifts, and changes in fluorescence intensity upon binding events. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the compound's structure and confirm its synthesis. []
Q6: Has the interaction of this compound with DNA been studied?
A6: Yes, research has explored the interaction of a Eu(III)-3-oxo-3H-benzo[f]chromene-2-carboxylic acid (BCCA) complex with DNA. [] UV-Vis spectroscopy and luminescence measurements indicated the formation of a ternary complex involving Eu(III), BCCA, and DNA. This interaction and the calculated binding parameters suggest potential applications for DNA binding and related studies. []
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